(2E)-2-(3,5-diiodo-4-methoxybenzylidene)hydrazinecarboximidamide
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Description
(2E)-2-(3,5-diiodo-4-methoxybenzylidene)hydrazinecarboximidamide is a useful research compound. Its molecular formula is C9H10I2N4O and its molecular weight is 444.015. The purity is usually 95%.
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Scientific Research Applications
Levodopa and Decarboxylase Inhibitors in Parkinsonism Treatment
Research on decarboxylase inhibitors, such as benserazide and carbidopa, paired with levodopa, showcases their clinical pharmacology in treating Parkinson's disease. These combinations enhance levodopa's bioavailability, reducing its required dose and side effects, thus providing a palliative approach to managing Parkinsonism symptoms. This insight into enzyme inhibitors' role in neurodegenerative disease treatment highlights the potential research avenues for structurally similar compounds like "(2E)-2-(3,5-diiodo-4-methoxybenzylidene)hydrazinecarboximidamide" in modulating enzyme activity for therapeutic purposes (Pinder et al., 2012).
Synthesis and Impurities of Omeprazole
In pharmaceutical research, the synthesis of drugs like omeprazole and the study of their impurities offer insights into improving drug design and purity. Such studies underscore the importance of understanding and controlling the synthetic pathways and by-products of medically relevant compounds, potentially guiding research on "this compound" for optimized synthesis and application in drug development (Saini et al., 2019).
Methylene-linked Liquid Crystal Dimers
The study of methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, opens new perspectives in materials science for developing advanced liquid crystal displays and optoelectronic devices. This research illustrates how molecular engineering of benzylidene-based compounds can lead to novel material properties, suggesting potential applications for compounds like "this compound" in materials science (Henderson & Imrie, 2011).
Environmental Impact of Sunscreen Ingredients
Research on the environmental effects of sunscreen ingredients, including compounds structurally related to benzylidene derivatives, reveals their potential impact on ecosystems, such as coral reef bleaching. This highlights the significance of assessing and mitigating the environmental footprint of chemical compounds, guiding responsible research and development practices for new compounds (Schneider & Lim, 2019).
Protonation Mechanisms in Chemical Reactions
Investigations into the protonation reactions of iron complexes with dinitrogen ligands offer foundational knowledge on reaction mechanisms that could be applied to understand and harness the reactivity of compounds like "this compound" for catalytic or synthetic purposes (Tyler, 2015).
Properties
IUPAC Name |
2-[(E)-(3,5-diiodo-4-methoxyphenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10I2N4O/c1-16-8-6(10)2-5(3-7(8)11)4-14-15-9(12)13/h2-4H,1H3,(H4,12,13,15)/b14-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJNYBMVFGYJKM-LNKIKWGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)C=NN=C(N)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1I)/C=N/N=C(N)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10I2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.